3-(Difluoromethyl)-4-(pentyloxy)aniline

Description

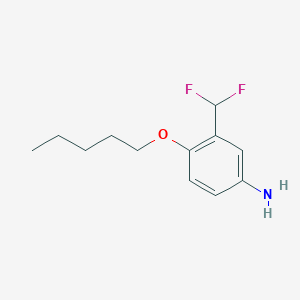

3-(Difluoromethyl)-4-(pentyloxy)aniline is a fluorinated aniline derivative characterized by a difluoromethyl (–CF₂H) group at the 3-position and a pentyloxy (–OC₅H₁₁) chain at the 4-position of the benzene ring.

Properties

IUPAC Name |

3-(difluoromethyl)-4-pentoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NO/c1-2-3-4-7-16-11-6-5-9(15)8-10(11)12(13)14/h5-6,8,12H,2-4,7,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWAEFHNUORJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct conversion of phenols into primary anilines using hydrazine . This process can be adapted to introduce the pentyloxy group onto the phenol before converting it to the aniline derivative. The difluoromethyl group can be introduced using difluoromethylation reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of 3-(difluoromethyl)-4-(pentyloxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(pentyloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the functional groups.

Substitution: The aniline group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles under specific conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline core.

Scientific Research Applications

3-(Difluoromethyl)-4-(pentyloxy)aniline has several applications in scientific research:

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: It is used in the production of advanced materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-4-(pentyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pentyloxy group can influence its solubility and bioavailability. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Difluoromethyl)-4-(pentyloxy)aniline with key analogs, focusing on substituent effects, physicochemical properties, and applications:

Key Insights from Comparison:

Fluorine Substituents: The difluoromethyl (–CF₂H) group in the target compound offers a balance of lipophilicity and metabolic stability, as fluorine reduces basicity and enhances bioavailability compared to non-fluorinated analogs . In contrast, trifluoromethyl (–CF₃) (e.g., ) provides stronger electron-withdrawing effects, which may improve binding affinity in enzyme inhibitors but reduce solubility.

Alkoxy vs. Aryloxy Chains: The pentyloxy chain in the target compound increases lipophilicity (logP ~4.5 estimated) compared to shorter alkoxy or aryloxy groups (e.g., phenoxy in , methylphenoxy in ). This property is critical for membrane permeability in agrochemicals .

Synthetic Utility: Compounds like 4-Phenoxy-3-(trifluoromethyl)aniline are synthesized via nucleophilic aromatic substitution, whereas 3-(Difluoromethyl)-4-fluoroaniline may involve fluorination or reductive amination. The target compound could be synthesized similarly, substituting pentanol for the alkoxy group.

Biological and Industrial Relevance: Fluorinated anilines are pivotal in crop protection agents (e.g., quinoline derivatives in ) and pharmaceuticals (e.g., kinase inhibitors ). The pentyloxy chain in the target compound may enhance soil persistence in herbicides, while the difluoromethyl group could reduce off-target toxicity.

Biological Activity

Overview

3-(Difluoromethyl)-4-(pentyloxy)aniline is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. With a unique structure featuring both difluoromethyl and pentyloxy groups, this compound exhibits properties that could be beneficial in various therapeutic contexts, including enzyme inhibition and drug development.

- Molecular Formula : C12H14F2N2O

- Molecular Weight : 236.25 g/mol

The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the pentyloxy group contributes to its solubility in biological systems. This dual functionality may facilitate its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl moiety is known to enhance binding affinity, potentially increasing the compound's efficacy as an inhibitor or modulator in various biochemical pathways. The pentyloxy group may influence the compound’s pharmacokinetics, enhancing its bioavailability and distribution within biological systems.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The difluoromethyl group has been associated with enhanced activity against bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies

- Enzyme Inhibition Study : A study examining the effects of various difluoromethyl-substituted anilines on cytochrome P450 enzymes revealed that this compound significantly inhibited enzyme activity, suggesting potential applications in controlling drug metabolism.

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of cytochrome P450 enzymes | |

| Antimicrobial Activity | Effective against S. aureus and E. coli | |

| Pharmacokinetics | Enhanced solubility and metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.